molecular formula C8H4ClNO3 B6346121 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde CAS No. 1354940-13-8

5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346121
CAS No.: 1354940-13-8
M. Wt: 197.57 g/mol
InChI Key: LGXQVJOMEAGDHN-UHFFFAOYSA-N
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Description

5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that contains a furan ring, an oxazole ring, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the furan and chloro substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-furylamine with chloroacetyl chloride can yield the desired oxazole ring, which can then be further functionalized to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of catalysts and controlled reaction conditions to ensure high purity and efficiency. The specific methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.

Major Products

    Oxidation: 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid.

    Reduction: 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-methanol.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    3-(Furan-2-yl)-1,2-oxazole-4-carbaldehyde: Lacks the chloro substituent.

Uniqueness

5-Chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde is unique due to the presence of both the chloro and aldehyde functional groups, which provide distinct reactivity and potential for diverse applications. The combination of the furan and oxazole rings also contributes to its unique chemical properties and potential biological activity.

Properties

IUPAC Name

5-chloro-3-(furan-2-yl)-1,2-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-8-5(4-11)7(10-13-8)6-2-1-3-12-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXQVJOMEAGDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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